molecular formula C7H10ClN3 B1613291 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride CAS No. 192869-79-7

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride

Cat. No.: B1613291
CAS No.: 192869-79-7
M. Wt: 171.63 g/mol
InChI Key: CMBXBQUGRAZNBP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a bicyclic heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific kinases involved in various cellular processes .

Mechanism of Action

Target of Action

The primary target of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride is Axl , a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases . Axl plays a crucial role in several cellular processes, including cell survival, proliferation, and migration .

Mode of Action

This compound acts as a selective Axl inhibitor . It binds to the Axl receptor, inhibiting its activity and preventing it from triggering downstream signaling pathways . This inhibition disrupts the normal functioning of the cell, leading to various changes depending on the specific cellular context .

Biochemical Pathways

The inhibition of Axl affects several biochemical pathways. One of the key pathways influenced is the PI3K/Akt pathway , which is often overactivated in numerous cancers . By inhibiting Axl, this compound can potentially downregulate this pathway, disrupting the survival and proliferation of cancer cells .

Pharmacokinetics

The compound er-001259851-000, a derivative of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, demonstrated a promising pharmacokinetic profile in mice .

Result of Action

The selective inhibition of Axl by this compound can lead to a decrease in cell survival and proliferation, particularly in cancer cells where Axl is often overexpressed . This can result in the reduction of tumor growth and potentially contribute to the effectiveness of cancer treatments .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Furthermore, the presence of other molecules or drugs can potentially impact the compound’s action through drug-drug interactions.

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of mTOR kinase and PI3 kinase, which are key enzymes in cellular signaling pathways . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes. Additionally, this compound has shown interactions with other proteins involved in cell growth and proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . This inhibition also affects gene expression by downregulating genes involved in cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of mTOR kinase and PI3 kinase, inhibiting their enzymatic activity . This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular signaling and gene expression. Additionally, the compound may interact with other proteins and enzymes, further modulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits mTOR kinase and PI3 kinase activity, leading to reduced tumor growth in cancer models . Higher doses may result in toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound affects metabolic flux by inhibiting key enzymes in the PI3K/Akt/mTOR pathway . This inhibition leads to altered levels of metabolites and changes in cellular energy balance . Additionally, the compound may interact with other metabolic enzymes, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transport proteins and binding sites .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its inhibitory effects on mTOR kinase and PI3 kinase, as it ensures the compound reaches its target sites within the cell .

Preparation Methods

The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of pyridine and pyrimidine derivatives. The process typically includes the formation of an intermediate, which is then cyclized to produce the desired compound . Industrial production methods often involve multicomponent synthesis, which allows for the efficient and scalable production of this compound .

Chemical Reactions Analysis

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,4-d]pyrimidine derivatives with additional functional groups .

Scientific Research Applications

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific inhibition of mTOR kinase and PI3 kinase, making it a valuable compound for targeted therapeutic applications .

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c1-2-8-4-7-6(1)3-9-5-10-7;/h3,5,8H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBXBQUGRAZNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC=NC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627632
Record name 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192869-79-7
Record name 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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